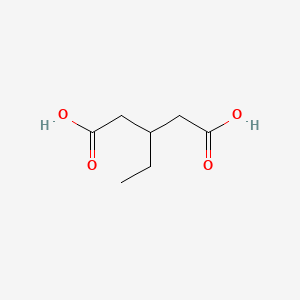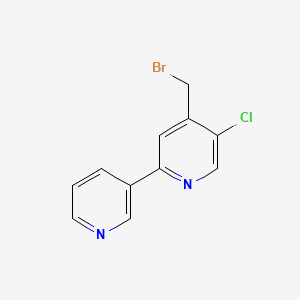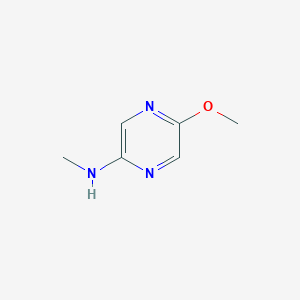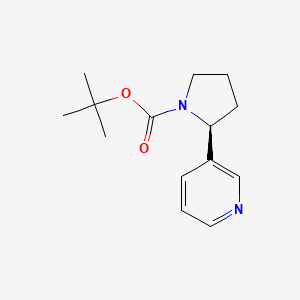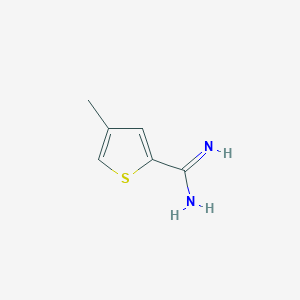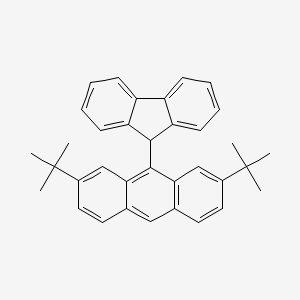![molecular formula C16H28Ir2N2O8-6 B13140430 [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer is a coordination compound featuring iridium as the central metal atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer typically involves the reaction of iridium precursors with 2-(pyridine-2-yl)-2-propanol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a base to facilitate the formation of the iridium complex. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer undergoes various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving the iridium center can be achieved using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the pyridine or propanato ligands are replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in new iridium complexes with different ligand environments.
Applications De Recherche Scientifique
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Industrial Applications: Its catalytic properties are leveraged in industrial processes to improve efficiency and selectivity of chemical reactions.
Mécanisme D'action
The mechanism by which [2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer exerts its effects involves the coordination of the iridium center with various substrates. The iridium atom can facilitate electron transfer processes, activate small molecules, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine-based ligand structure and exhibit comparable coordination chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar catalytic and biological applications.
Uniqueness
[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer is unique due to its specific ligand environment and the presence of iridium as the central metal atom. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic processes and material applications.
Propriétés
Formule moléculaire |
C16H28Ir2N2O8-6 |
|---|---|
Poids moléculaire |
760.84 g/mol |
Nom IUPAC |
iridium;oxygen(2-);2-pyridin-2-ylpropan-2-olate;tetrahydrate |
InChI |
InChI=1S/2C8H10NO.2Ir.4H2O.2O/c2*1-8(2,10)7-5-3-4-6-9-7;;;;;;;;/h2*3-6H,1-2H3;;;4*1H2;;/q2*-1;;;;;;;2*-2 |
Clé InChI |
ARBNQMYCENJCTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=N1)[O-].CC(C)(C1=CC=CC=N1)[O-].O.O.O.O.[O-2].[O-2].[Ir].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



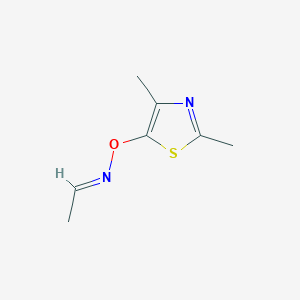
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
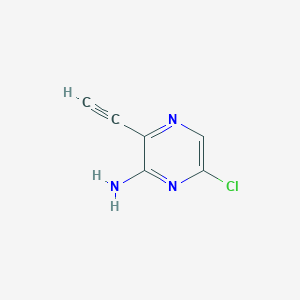
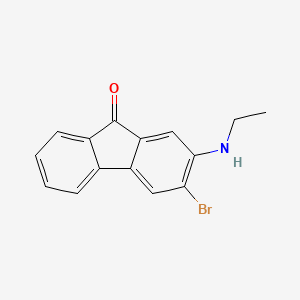
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
